AB-3PRGD2

Description

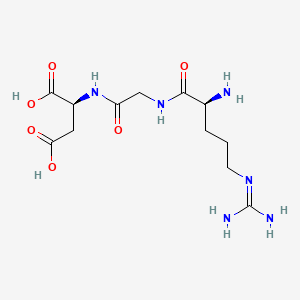

Arginyl-glycyl-aspartic acid has been reported in Bitis arietans with data available.

amino acid sequence of basic unit of widespread cellular recognition system

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMAXBFPHPZYIK-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912420 | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99896-85-2, 119865-10-0, 124123-27-9 | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99896-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginyl-glycyl-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly (arginyl-glycyl-aspartic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitistatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARGINYL-GLYCYL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AB-3PRGD2

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-3PRGD2 is the targeting component of the radiopharmaceutical agent ¹⁷⁷Lu-AB-3PRGD2, a novel therapeutic agent designed for targeted radionuclide therapy of cancers overexpressing integrin αvβ3. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the downstream signaling implications of target engagement, and the cytotoxic effects of the conjugated radionuclide, Lutetium-177. This guide synthesizes preclinical and clinical data, outlines key experimental methodologies, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction

Targeted radionuclide therapy is a promising strategy in oncology that aims to deliver cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. ¹⁷⁷Lu-AB-3PRGD2 is a clinical-stage radiopharmaceutical that embodies this approach. It is comprised of three key components:

-

This compound: A pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer (PRGD2) that serves as the targeting vector.

-

DOTA: A chelating agent that stably incorporates the radioisotope.

-

Lutetium-177 (¹⁷⁷Lu): A β-emitting radionuclide that induces cell death.

The specificity of ¹⁷⁷Lu-AB-3PRGD2 is conferred by the this compound component, which selectively binds to integrin αvβ3. This integrin is a well-validated target in oncology due to its significant overexpression on various tumor cells and tumor endothelial cells, while having minimal expression on healthy, normal cells[1]. Integrin αvβ3 plays a crucial role in tumor angiogenesis, proliferation, and survival[1].

Mechanism of Action

The primary mechanism of action of ¹⁷⁷Lu-AB-3PRGD2 is the targeted delivery of cytotoxic β-radiation to integrin αvβ3-expressing cells. This process can be broken down into two key phases: molecular targeting and radiation-induced cytotoxicity.

Molecular Targeting: this compound and Integrin αvβ3

The RGD tripeptide motif is a well-established ligand for a subset of integrins, including αvβ3. The dimeric and pegylated nature of this compound is designed to enhance its binding affinity and optimize its pharmacokinetic profile.

Upon systemic administration, the RGD moiety of this compound binds with high affinity to the extracellular domain of integrin αvβ3 on the surface of tumor cells and neovasculature. This binding is a critical first step that concentrates the radiopharmaceutical at the tumor site.

Downstream Signaling of Integrin αvβ3 Engagement

While the primary therapeutic effect of ¹⁷⁷Lu-AB-3PRGD2 is driven by radiation, the binding of the RGD peptide to integrin αvβ3 can itself influence intracellular signaling pathways that are critical for tumor progression. Integrin αvβ3 does not possess intrinsic kinase activity; however, its clustering upon ligand binding initiates a cascade of intracellular events through the recruitment of various signaling and adaptor proteins. Key signaling pathways modulated by integrin αvβ3 include:

-

Focal Adhesion Kinase (FAK) Pathway: FAK is a key non-receptor tyrosine kinase that is recruited to the cytoplasmic tail of integrins upon ligand binding. Autophosphorylation of FAK creates docking sites for other signaling molecules, including Src family kinases. The FAK-Src complex can then activate downstream pathways such as the Ras-MEK-ERK (MAPK) and PI3K-Akt pathways, which are central regulators of cell proliferation, survival, and migration.

-

Crosstalk with Receptor Tyrosine Kinases (RTKs): Integrin αvβ3 engages in significant crosstalk with various RTKs, including the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR). This interaction can potentiate the signaling output from these receptors, further promoting angiogenesis and tumor cell proliferation. For instance, the binding of RGD peptides to integrin αvβ3 has been shown to be crucial for the full activation of VEGFR-2.

The following diagram illustrates the central role of integrin αvβ3 in tumor cell signaling.

Caption: Signaling pathways activated by this compound binding to integrin αvβ3.

Radiation-Induced Cytotoxicity

The ultimate therapeutic effect of ¹⁷⁷Lu-AB-3PRGD2 is achieved through the decay of Lutetium-177. ¹⁷⁷Lu is a medium-energy β-emitter with a half-life of 6.7 days. The emitted β-particles have a maximum energy of 0.5 MeV and a mean tissue penetration of 0.67 mm. This localized energy deposition induces cellular damage, primarily through the generation of reactive oxygen species (ROS) that cause single- and double-strand breaks in DNA. The accumulation of extensive DNA damage triggers cell cycle arrest and ultimately leads to apoptotic cell death.

The following diagram illustrates the overall mechanism of action of ¹⁷⁷Lu-AB-3PRGD2.

Caption: Overall mechanism of action of ¹⁷⁷Lu-AB-3PRGD2.

Quantitative Data

The pharmacokinetics, biodistribution, and dosimetry of ¹⁷⁷Lu-AB-3PRGD2 have been evaluated in both preclinical and clinical studies.

Table 1: Preclinical Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Mice

| Time Post-Injection | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) |

| 1 hour | 6.03 ± 0.65 | 1.89 ± 0.34 | 2.15 ± 0.28 | 4.18 ± 1.08 |

| 4 hours | 4.62 ± 1.44 | 0.76 ± 0.15 | 1.54 ± 0.21 | 3.13 ± 0.59 |

| 24 hours | 3.55 ± 1.08 | 0.12 ± 0.03 | 0.65 ± 0.11 | 1.56 ± 0.27 |

| 72 hours | 1.22 ± 0.18 | 0.03 ± 0.01 | 0.21 ± 0.04 | 0.54 ± 0.12 |

%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± SD.[2]

Table 2: Pharmacokinetics and Dosimetry of ¹⁷⁷Lu-AB-3PRGD2 in Humans (First-in-Human Study)

| Parameter | Value |

| Pharmacokinetics | |

| Blood Half-life | 2.85 ± 2.17 hours |

| Dosimetry | |

| Whole-Body Effective Dose | 0.251 ± 0.047 mSv/MBq |

| Absorbed Dose - Red Marrow | 0.157 ± 0.032 mGy/MBq |

| Absorbed Dose - Kidneys | 0.684 ± 0.132 mGy/MBq |

| Absorbed Dose - Liver | 0.215 ± 0.045 mGy/MBq |

| Absorbed Dose - Spleen | 0.159 ± 0.033 mGy/MBq |

Data are presented as mean ± SD.[3]

Experimental Protocols

Radiolabeling of DOTA-peptides with Lutetium-177 (General Protocol)

This protocol outlines the general steps for labeling a DOTA-conjugated peptide like this compound with ¹⁷⁷Lu.

Caption: General workflow for radiolabeling DOTA-peptides with ¹⁷⁷Lu.

Detailed Steps:

-

Reagent Preparation: DOTA-AB-3PRGD2 is dissolved in a reaction buffer (e.g., sodium acetate or ammonium acetate) to maintain a pH between 4.0 and 5.0.

-

Reaction: A defined activity of ¹⁷⁷LuCl₃ is added to the peptide solution.

-

Incubation: The reaction mixture is heated at 80-100°C for 20-30 minutes to facilitate the chelation of ¹⁷⁷Lu by the DOTA moiety.

-

Quality Control: The radiochemical purity is assessed using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is typically required.

-

Purification (if necessary): If the radiochemical purity is below the required threshold, the product is purified, often using a C18 solid-phase extraction cartridge.

-

Final Formulation: The final product is passed through a 0.22 µm sterile filter into a sterile vial for injection.

Preclinical Biodistribution Study in a U87MG Xenograft Model

This protocol describes a typical biodistribution study to evaluate the tumor-targeting and pharmacokinetic properties of ¹⁷⁷Lu-AB-3PRGD2 in a mouse model of glioblastoma.

Animal Model: Immunocompromised mice (e.g., BALB/c nude) are subcutaneously inoculated with U87MG human glioblastoma cells. Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).

Experimental Procedure:

-

A cohort of tumor-bearing mice is injected intravenously with a known activity of ¹⁷⁷Lu-AB-3PRGD2.

-

At defined time points (e.g., 1, 4, 24, 72 hours) post-injection, groups of mice are euthanized.

-

Tissues of interest (tumor, blood, major organs) are harvested, weighed, and the radioactivity in each sample is measured using a gamma counter.

-

The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

First-in-Human Clinical Trial Protocol (NCT05013086)

This protocol provides an overview of the first-in-human study to assess the safety, pharmacokinetics, and dosimetry of ¹⁷⁷Lu-AB-3PRGD2.

Patient Population: Patients with advanced integrin αvβ3-positive tumors, confirmed by ⁶⁸Ga-RGD PET/CT imaging.

Study Design:

-

Screening: Patients undergo a baseline ⁶⁸Ga-RGD PET/CT scan to confirm integrin αvβ3 expression in their tumors.

-

Treatment: Eligible patients receive a single intravenous injection of ¹⁷⁷Lu-AB-3PRGD2 (approximately 1.48 GBq).

-

Imaging: Serial whole-body planar and SPECT/CT scans are performed at multiple time points post-injection (e.g., 3, 24, 48, 72, 96, 120, and 168 hours) to determine the biodistribution and clearance of the radiopharmaceutical.

-

Pharmacokinetics: Blood samples are collected at various time points to measure the radioactivity and calculate the blood half-life.

-

Dosimetry: The imaging data is used to calculate the absorbed radiation dose to tumors and normal organs.

-

Safety Monitoring: Patients are monitored for adverse events for up to 2 months post-injection.

Conclusion

This compound is a highly specific targeting vector for integrin αvβ3, enabling the targeted delivery of the therapeutic radionuclide Lutetium-177 to tumors. The mechanism of action of ¹⁷⁷Lu-AB-3PRGD2 is a multi-step process initiated by the high-affinity binding of the RGD moiety to integrin αvβ3, followed by the induction of DNA damage and apoptosis via localized β-radiation. Preclinical and clinical data have demonstrated favorable pharmacokinetics and dosimetry, supporting its further development as a promising targeted radionuclide therapy for patients with integrin αvβ3-positive cancers. The engagement of integrin αvβ3 may also offer opportunities for synergistic combination therapies that modulate downstream signaling pathways.

References

- 1. U87 Xenograft Model - Altogen Labs [altogenlabs.com]

- 2. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]

- 3. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the AB-3PRGD2 Core for Targeted Radionuclide Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and associated experimental protocols for the AB-3PRGD2 core molecule. This molecule is a key component of the targeted radiopharmaceutical ¹⁷⁷Lu-AB-3PRGD2, designed for the treatment of integrin αvβ3-expressing solid tumors.

Core Structure and Rationale

The this compound is a sophisticated bifunctional molecule engineered for targeted radionuclide therapy. Its structure is a synergistic assembly of three key components: a targeting moiety, a chelating agent, and a pharmacokinetic modifier.

-

Targeting Moiety (3PRGD2): The specificity of this compound for tumor cells is conferred by a dimeric cyclic peptide containing the Arginine-Glycine-Aspartic acid (RGD) sequence. This RGD motif is a well-established ligand for integrin αvβ3, a cell surface receptor overexpressed on various tumor cells and angiogenic endothelial cells, but minimally present on healthy tissues[1][2]. The "3P" designation refers to the three PEG4 linkers (polyethylene glycol) that enhance the binding affinity and improve in vivo pharmacokinetics compared to simpler RGD multimers[2][3]. The dimeric nature of the RGD peptide is designed to increase the avidity for integrin αvβ3[4][5].

-

Chelating Agent (DOTA): The molecule incorporates 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), a highly stable macrocyclic chelator. DOTA is essential for securely sequestering the therapeutic radionuclide, in this case, Lutetium-177 (¹⁷⁷Lu)[6]. The stable complexation of ¹⁷⁷Lu by DOTA is crucial to prevent the release of the radioisotope in vivo, which could lead to off-target toxicity.

-

Pharmacokinetic Modifier (Albumin Binder): To optimize the in vivo behavior of the radiopharmaceutical, an albumin-binding moiety is conjugated to the core structure. This is typically a long-chain fatty acid like palmitic acid or a derivative such as 4-(p-iodophenyl)butyrate[7][8]. By reversibly binding to endogenous albumin, this component extends the circulation half-life of the molecule, leading to increased tumor accumulation and retention, thereby enhancing the therapeutic efficacy[7][8].

The precursor molecule, DOTA-AB-3PRGD2, has a molecular formula of C₁₃₇H₂₁₅IN₃₀O₄₅S and a molecular weight of 3161.36 g/mol [9][10].

Chemical and Radiochemical Properties

The chemical and radiochemical properties of this compound and its ¹⁷⁷Lu-labeled counterpart are critical for its function as a targeted therapeutic agent.

| Property | Value | Reference |

| Precursor Molecular Formula | C₁₃₇H₂₁₅IN₃₀O₄₅S | [9][10] |

| Precursor Molecular Weight | 3161.36 g/mol | [9][10] |

| IC₅₀ (Integrin αvβ3/αvβ5) | 5.13 ± 1.16 nM | [8] |

| Radionuclide | Lutetium-177 (¹⁷⁷Lu) | [1][7] |

| ¹⁷⁷Lu Half-life | 6.7 days | [2] |

| ¹⁷⁷Lu β⁻ emission (Eₘₐₓ) | 0.497 MeV | [2] |

| Radiochemical Purity | > 95% | [2][10] |

| Blood Half-life (¹⁷⁷Lu-AB-3PRGD2) | 2.85 ± 2.17 h | [7][9][11] |

Signaling Pathway

This compound targets the integrin αvβ3 signaling pathway, which plays a crucial role in tumor angiogenesis, proliferation, and survival. Upon binding of the RGD motif to integrin αvβ3 on the surface of tumor or endothelial cells, a downstream signaling cascade is initiated. This pathway often involves the recruitment and activation of focal adhesion kinase (FAK) and Src kinases. The activation of FAK can lead to the stimulation of several downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which ultimately promote cell survival, proliferation, and migration. By delivering a cytotoxic payload (¹⁷⁷Lu) directly to these cells, ¹⁷⁷Lu-AB-3PRGD2 can induce DNA damage and apoptosis, thereby inhibiting tumor growth.

References

- 1. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved quality control of [177Lu]Lu-PSMA I&T - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 18F-labeled galacto and PEGylated RGD dimers for PET imaging of αvβ3 integrin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (68)Ga-labeled cyclic RGD dimers with Gly3 and PEG4 linkers: promising agents for tumor integrin alphavbeta3 PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nano-Strategies Targeting the Integrin αvβ3 Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palmitic Acid-Conjugated Radiopharmaceutical for Integrin αvβ3-Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Lutetium Lu 177 AB-3PRGD2

A Novel Radiopharmaceutical for Targeted Cancer Therapy

This technical guide provides a comprehensive overview of Lutetium Lu 177 AB-3PRGD2, a promising radiopharmaceutical agent for the targeted therapy of integrin αvβ3-positive tumors. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its core components, mechanism of action, and preclinical and clinical findings.

Core Concepts and Mechanism of Action

Lutetium Lu 177 this compound is a radiopharmaceutical agent composed of a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer, this compound, chelated to the beta-emitting radionuclide Lutetium-177.[1] The RGD motif serves as a high-affinity ligand for integrin αvβ3, a cell surface receptor that is overexpressed on various tumor cells and tumor endothelial cells, while having minimal expression on healthy tissues.[1] This differential expression makes integrin αvβ3 an attractive target for cancer therapy.

The "AB" component in this compound signifies an albumin-binding moiety. This addition is a key pharmacokinetic modifier designed to enhance the agent's circulation time in the bloodstream, thereby potentially increasing its accumulation in tumors.

The therapeutic principle of Lutetium Lu 177 this compound is based on targeted radionuclide therapy. Upon intravenous administration, the this compound moiety selectively binds to integrin αvβ3 on tumor cells. The localized delivery of Lutetium-177 results in the emission of beta particles, which induce direct cytotoxicity and lead to the eradication of the targeted tumor cells.[1]

Signaling Pathway of Integrin αvβ3

The binding of Lu-177 this compound to integrin αvβ3 initiates a cascade of intracellular signaling events that can influence cell proliferation, survival, and angiogenesis. A simplified representation of this pathway is depicted below.

Preclinical Evaluation

Preclinical studies in animal models have been instrumental in establishing the proof-of-concept for Lutetium-177 labeled RGD peptides. A study on the related compound, ¹⁷⁷Lu-3PRGD2, in nude mice bearing U87MG glioblastoma xenografts, demonstrated its therapeutic potential.[2][3]

Experimental Workflow for Preclinical Studies

The general workflow for the preclinical evaluation of such radiopharmaceuticals is outlined below.

In preclinical studies with ¹⁷⁷Lu-3PRGD2, the agent demonstrated favorable biodistribution with high tumor uptake and rapid clearance from non-target organs.[2][3]

| Time Post-Injection | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) |

| 1 hour | 6.03 ± 0.65 | 1.89 ± 0.34 | 2.01 ± 0.38 | 4.18 ± 1.08 |

| 4 hours | 4.62 ± 1.44 | 0.65 ± 0.17 | 1.35 ± 0.29 | 3.13 ± 0.59 |

| 24 hours | 3.55 ± 1.08 | 0.08 ± 0.02 | 0.54 ± 0.11 | 1.12 ± 0.23 |

| 72 hours | 1.22 ± 0.18 | 0.02 ± 0.01 | 0.19 ± 0.04 | 0.35 ± 0.07 |

Table 1: Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice (%ID/g ± SD)

Targeted radiotherapy with ¹⁷⁷Lu-3PRGD2 resulted in significant tumor growth inhibition in the U87MG glioblastoma model.[2] A two-dose regimen showed superior anti-tumor effects compared to a single dose.[2][3]

| Treatment Group | Tumor Volume Doubling Time (Days) |

| Saline (Control) | 7 |

| ¹⁷⁷Lu-3PRGD2 (Single Dose) | 11 |

| ¹⁷⁷Lu-3PRGD2 (Two Doses) | 28 |

Table 2: Therapeutic Efficacy of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice

Clinical Evaluation: First-in-Human Study

A first-in-human, open-label, non-controlled, non-randomized study was conducted to evaluate the safety, pharmacokinetics, and dosimetry of Lutetium Lu 177 this compound in patients with advanced integrin αvβ3-positive tumors.[4][5]

Ten patients with integrin αvβ3-avid tumors were enrolled.[4] The administered dosage of Lutetium Lu 177 this compound was 1.57 ± 0.08 GBq (42.32 ± 2.11 mCi).[4][5]

The administration of Lutetium Lu 177 this compound was well-tolerated, with no adverse events of grade 3 or higher observed.[4][5]

The agent was primarily excreted through the urinary system.[4][5] The estimated blood half-life was 2.85 ± 2.17 hours.[4][5]

The whole-body effective dose was calculated to be 0.251 ± 0.047 mSv/MBq.[4][5] The absorbed doses in critical organs are summarized below.

| Organ | Absorbed Dose (mGy/MBq) |

| Red Bone Marrow | 0.157 ± 0.032 |

| Kidneys | 0.684 ± 0.132 |

Table 3: Absorbed Radiation Doses in Key Organs from Lutetium Lu 177 this compound

Experimental Protocols

A detailed protocol for the radiolabeling of a similar compound, 3PRGD2, is available from preclinical studies.[2] This involves the incubation of the DOTA-conjugated peptide with ¹⁷⁷LuCl₃ in a sodium acetate buffer at an elevated temperature, followed by purification.

Radiolabeling Workflow

-

Patient Selection: Patients with advanced solid tumors with positive integrin αvβ3 expression confirmed by PET/CT imaging were included.[6]

-

Treatment: A single intravenous dose of Lutetium Lu 177 this compound was administered.[4]

-

Safety Monitoring: Adverse events were monitored and graded according to standard criteria.

-

Pharmacokinetic Analysis: Blood samples were collected at multiple time points post-injection to determine the radioactivity concentration.[7]

-

Dosimetry: Serial whole-body planar and SPECT/CT imaging were performed at various time points to calculate the absorbed radiation doses in different organs.[7]

Conclusion

Lutetium Lu 177 this compound is a promising targeted radiopharmaceutical agent that has demonstrated a favorable safety profile and therapeutic potential in both preclinical and early clinical settings. Its ability to selectively target integrin αvβ3-expressing tumors and deliver a cytotoxic dose of radiation holds promise for the treatment of a variety of solid tumors. Further clinical investigations with escalating doses and multiple treatment cycles are warranted to fully elucidate its therapeutic efficacy.[4][5]

References

- 1. project.eortc.org [project.eortc.org]

- 2. researchgate.net [researchgate.net]

- 3. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hcp.myeloma.org.uk [hcp.myeloma.org.uk]

- 6. The Effects of an Albumin Binding Moietyon the Targeting and Pharmacokinetics of an Integrin αvβ6-Selective Peptide Labeledwith Aluminum [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of αvβ3 Integrin in AB-3PRGD2 Targeting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions, signaling pathways, and experimental validation of AB-3PRGD2, a novel radiopharmaceutical agent designed for targeted therapy against tumors expressing αvβ3 integrin.

Introduction to αvβ3 Integrin and this compound

Integrin αvβ3 is a heterodimeric transmembrane receptor that plays a pivotal role in cell adhesion, migration, and signaling.[1] It recognizes the arginine-glycine-aspartic acid (RGD) tripeptide sequence present in various extracellular matrix (ECM) proteins like vitronectin, fibronectin, and laminin.[2][3] The expression of αvβ3 integrin is significantly upregulated on the surface of various tumor cells and activated endothelial cells within the tumor neovasculature, while remaining low on quiescent vessels and most normal tissues.[4][5] This differential expression makes it a highly attractive target for the selective delivery of diagnostic and therapeutic agents to tumors.[6]

This compound is a next-generation, αvβ3-targeted radiopharmaceutical. Its molecular structure is rationally designed for optimized tumor targeting and pharmacokinetics. It consists of three key components:

-

3PRGD2 : A pegylated, dimeric form of the cyclic RGD peptide. The dimerization and PEGylation enhance its binding affinity and specificity for αvβ3 integrin compared to monomeric RGD peptides.[5][7]

-

Albumin-Binding (AB) Motif : This component reversibly binds to endogenous albumin in the bloodstream, a strategy designed to extend the agent's circulation half-life, thereby increasing the probability of it reaching the tumor site.[8][9]

-

Radionuclide Chelator (DOTA) : This allows for stable labeling with a therapeutic radioisotope, such as Lutetium-177 (¹⁷⁷Lu), which delivers cytotoxic beta radiation directly to the targeted tumor cells.[4][10] When labeled with ¹⁷⁷Lu, the agent is specifically referred to as ¹⁷⁷Lu-AB-3PRGD2 .[4]

Mechanism of Targeting and Cellular Interaction

The targeting mechanism of this compound is a multi-step process that leverages both its specific ligand-receptor interaction and its engineered pharmacokinetic properties.

Upon intravenous administration, the albumin-binding motif of ¹⁷⁷Lu-AB-3PRGD2 non-covalently associates with serum albumin.[8] This creates a large complex that avoids rapid renal clearance, significantly prolonging the agent's circulation time.[9] As this complex extravasates into the tumor tissue through leaky neovasculature, the RGD dimer component specifically binds with high affinity to αvβ3 integrin receptors on tumor and endothelial cells. This binding can trigger receptor-mediated endocytosis, internalizing the radiopharmaceutical. The localized accumulation of ¹⁷⁷Lu at the tumor site results in focused delivery of beta radiation, causing DNA damage and ultimately leading to the death of αvβ3-expressing cancer cells.[4]

αvβ3 Integrin Downstream Signaling

Beyond acting as a docking site for this compound, the engagement of αvβ3 integrin by its ligand initiates a cascade of intracellular signals known as "outside-in" signaling. This signaling is fundamental to cell survival, proliferation, and migration. While the primary therapeutic action of ¹⁷⁷Lu-AB-3PRGD2 is radiation-induced cytotoxicity, understanding the underlying signaling pathway provides context for the biological role of its target.

Upon ligand binding, αvβ3 integrins cluster and recruit non-receptor tyrosine kinases, primarily Focal Adhesion Kinase (FAK) and Src.[2] This leads to the autophosphorylation of FAK at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src.[3] The formation of the FAK-Src complex results in the phosphorylation of additional sites on FAK and other downstream substrates. This complex acts as a central hub, activating multiple pathways critical for tumor progression, including:

-

PI3K/Akt Pathway : Promotes cell survival and proliferation.

-

MAPK (ERK) Pathway : Regulates cell growth, differentiation, and division.

Quantitative Data

The following tables summarize key quantitative data for this compound and its precursor, 3PRGD2, from preclinical and clinical studies.

Table 1: Binding Affinity of RGD Peptides to αvβ3 Integrin

| Compound | IC50 (nM) | Cell Line / Assay | Reference |

|---|---|---|---|

| DOTA-3PRGD₂ | 5.13 ± 1.16 | U87MG Glioma Cells | [11] |

| DOTA-c(RGDyK) (Monomer) | 49.89 ± 3.63 | U87MG Glioma Cells | |

IC50: The concentration of a drug that gives half-maximal response. Lower values indicate higher binding affinity.

Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-Labeled Peptides in U87MG Tumor-Bearing Mice (%ID/g)

| Organ | ¹⁷⁷Lu-3PRGD₂ (1h p.i.) | ¹⁷⁷Lu-3PRGD₂ (24h p.i.) | ¹⁷⁷Lu-Palm-3PRGD₂* (12h p.i.) | Reference |

|---|---|---|---|---|

| Blood | 1.15 ± 0.17 | 0.05 ± 0.01 | 1.76 ± 0.28 | [11][12] |

| Tumor | 6.03 ± 0.65 | 3.55 ± 1.08 | 21.34 ± 4.65 | [11][12] |

| Kidney | 4.18 ± 1.08 | 0.98 ± 0.18 | 18.23 ± 2.65 | [11][12] |

| Liver | 0.73 ± 0.13 | 0.28 ± 0.06 | 3.28 ± 0.44 | [11][12] |

| Spleen | 0.23 ± 0.05 | 0.10 ± 0.02 | 1.00 ± 0.19 |[11][12] |

*%ID/g: Percent of injected dose per gram of tissue. p.i.: post-injection. Note: ¹⁷⁷Lu-Palm-3PRGD₂ is an analog with an albumin-binding fatty acid instead of the "AB" motif, demonstrating a similar principle of enhanced pharmacokinetics.

Table 3: Human Pharmacokinetics and Dosimetry of ¹⁷⁷Lu-AB-3PRGD2

| Parameter | Value | Unit | Reference |

|---|---|---|---|

| Blood Half-Life | 2.85 ± 2.17 | hours | [9][13] |

| Whole-Body Effective Dose | 0.251 ± 0.047 | mSv/MBq | [9][13] |

| Absorbed Dose: Kidneys | 0.684 ± 0.132 | mGy/MBq | [9][13] |

| Absorbed Dose: Red Marrow | 0.157 ± 0.032 | mGy/MBq |[9][13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standardized protocols for key experiments used to characterize this compound.

Protocol 1: In Vitro Competitive Binding Assay

This assay determines the binding affinity (IC50) of a test compound by measuring its ability to compete with a known radiolabeled ligand for receptor binding.

1. Materials:

-

αvβ3-positive cell line (e.g., U87MG human glioblastoma cells).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Binding Buffer (e.g., 20 mM Tris, 150 mM NaCl, 2 mM CaCl₂, 1 mM MgCl₂, 1 mM MnCl₂, pH 7.4).[11]

-

Radiolabeled competitor (e.g., ¹²⁵I-echistatin).

-

Unlabeled test compound (this compound precursor).

-

96-well filter plates.

-

Gamma counter.

2. Procedure:

-

Seed U87MG cells (e.g., 1 x 10⁵ cells/well) into a 96-well plate and culture overnight.

-

Wash cells with cold Binding Buffer.

-

To each well, add a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of the unlabeled this compound precursor to designated wells. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubate the plate at 4°C for 2-3 hours with gentle agitation.

-

Wash the wells multiple times with cold Binding Buffer to remove unbound radioactivity.

-

Lyse the cells and collect the lysate.

-

Measure the radioactivity in the lysate using a gamma counter.

3. Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Biodistribution Study

This protocol determines the uptake and clearance of a radiolabeled agent in different organs and the tumor over time in an animal model.

1. Materials:

-

Animal model: Immunocompromised mice (e.g., nude mice) bearing xenograft tumors (e.g., U87MG).

-

Radiolabeled agent: ¹⁷⁷Lu-AB-3PRGD2.

-

Anesthesia (e.g., isoflurane).

-

Syringes, dissection tools.

-

Gamma counter with a balance for weighing organs.

2. Procedure:

-

Implant tumor cells subcutaneously into the flank of each mouse. Allow tumors to grow to a specified size (e.g., 100-200 mm³).

-

Administer a precise dose of ¹⁷⁷Lu-AB-3PRGD2 (e.g., 370 kBq) to each mouse via tail vein injection.[12] Reserve a small amount of the injectate as a standard for calculating the injected dose.

-

At predefined time points (e.g., 1, 4, 24, 72 hours post-injection), euthanize a cohort of mice (n=4-5 per group).[12]

-

Immediately perform a cardiac puncture to collect a blood sample.

-

Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, muscle, bone, etc.).

-

Blot tissues to remove excess blood, weigh each sample, and place it in a counting tube.

-

Measure the radioactivity in all samples and the injection standard using a gamma counter, correcting for radioactive decay.

3. Data Analysis:

-

Calculate the percentage of the injected dose per gram (%ID/g) for each tissue.[14]

-

%ID/g = (CPM in tissue / weight of tissue) / (Total CPM injected) * 100

-

Calculate the mean and standard deviation for each tissue at each time point.

-

Plot the %ID/g for each organ over time to visualize uptake and clearance kinetics.

Protocol 3: In Vivo SPECT/CT Imaging

This protocol is used to non-invasively visualize the localization of the radiolabeled agent within the animal model.

1. Materials:

-

Tumor-bearing mice as described in Protocol 2.

-

Radiolabeled agent (e.g., ⁹⁹mTc-3PRGD2 for imaging studies).[15]

-

SPECT/CT scanner for small animals.

-

Anesthesia (isoflurane).

2. Procedure:

-

Anesthetize the tumor-bearing mouse.

-

Administer the radiolabeled imaging agent via tail vein injection.

-

Position the mouse on the scanner bed. Maintain anesthesia and monitor vital signs throughout the scan.

-

Acquire whole-body planar or SPECT images at desired time points (e.g., 1, 2, 4 hours post-injection).[15]

-

Immediately following the SPECT acquisition, perform a CT scan for anatomical co-registration.

-

Allow the animal to recover from anesthesia.

3. Data Analysis:

-

Reconstruct the SPECT and CT images using appropriate software.

-

Fuse the SPECT (functional) and CT (anatomical) images to visualize the precise location of radiotracer accumulation.

-

Draw regions of interest (ROIs) around the tumor and other organs to perform semi-quantitative analysis of uptake (e.g., tumor-to-muscle ratio).[15]

Conclusion

This compound represents a sophisticated approach to targeted radionuclide therapy, capitalizing on the overexpression of αvβ3 integrin in the tumor microenvironment. Its design, incorporating a high-affinity RGD dimer and an albumin-binding motif for improved pharmacokinetics, demonstrates a clear, rational strategy for enhancing tumor localization and retention.[8][9] Quantitative data from both preclinical and human studies confirm its ability to effectively target αvβ3-positive tumors while maintaining a manageable safety profile.[9] The experimental protocols outlined herein provide a framework for the continued evaluation and optimization of this and similar targeted agents. As research progresses, this compound holds significant promise for translation into a clinical option for patients with αvβ3-expressing malignancies.

References

- 1. Integrin - Wikipedia [en.wikipedia.org]

- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Optimizing the pharmacokinetics of an 211At-labeled RGD peptide with an albumin-binding moiety via the administration of an albumin-binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alpha-v beta-3 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]

- 12. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of 99mTc‐3PRGD2 SPECT imaging on angiogenesis in animal models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

discovery and development of RGD-based radiopharmaceuticals

An In-depth Technical Guide on the Discovery and Development of RGD-based Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burgeoning field of nuclear medicine offers profound insights into biological processes at the molecular level, enabling both diagnosis and targeted therapy of diseases. A significant area of advancement has been the development of radiopharmaceuticals that can selectively target biomarkers overexpressed in pathological conditions. Among these, the integrin αvβ3 has emerged as a crucial target, particularly in oncology, due to its pivotal role in tumor angiogenesis, progression, and metastasis.[1][2][3] This technical guide provides a comprehensive overview of the discovery and development of radiopharmaceuticals based on the Arginine-Glycine-Aspartic acid (RGD) peptide sequence, which specifically binds to integrin αvβ3.

Integrins are a family of transmembrane glycoproteins that mediate cell-cell and cell-extracellular matrix (ECM) interactions.[1][4] The αvβ3 integrin, in particular, is highly expressed on activated endothelial cells during angiogenesis and on various tumor cells, while its expression in quiescent endothelial cells and most normal organs is low.[2][3][4] This differential expression pattern makes it an attractive target for delivering diagnostic and therapeutic radionuclides to tumors. The RGD tripeptide sequence is the primary recognition motif for αvβ3 integrin, and peptides containing this sequence have been extensively explored for targeting this receptor.[4]

This guide will delve into the evolution of RGD-based radiopharmaceuticals, from early linear peptides to more advanced cyclic and multimeric constructs. It will cover the various radiolabeling strategies, preclinical evaluation methodologies, and the clinical translation of these agents. Furthermore, it will provide detailed insights into the underlying biological mechanisms, including the signaling pathways initiated by integrin αvβ3 engagement.

The Evolution of RGD Peptide-Based Targeting Vectors

The development of RGD-based targeting vectors has progressed through several stages, each aimed at improving binding affinity, selectivity, and in vivo pharmacokinetics.

From Linear to Cyclic Peptides

Linear RGD peptides, such as GRGDS, were among the first to be investigated. However, they generally exhibit low affinity for integrin αvβ3 (IC50 > 100 nM) and are susceptible to rapid degradation by proteases in serum.[1] To overcome these limitations, researchers developed cyclic RGD peptides. Cyclization confers conformational rigidity to the peptide backbone, which can pre-organize the RGD motif into a bioactive conformation that is more favorable for receptor binding. This often leads to a significant increase in both binding affinity and selectivity for αvβ3 over other integrins like αvβ5 and αIIbβ3.[1]

Multimeric RGD Peptides for Enhanced Avidity

To further enhance tumor targeting and retention, multimeric RGD peptides, such as dimers and tetramers, have been developed. The rationale behind this approach is the "multivalency effect," where the simultaneous interaction of multiple RGD motifs with several integrin receptors on the cell surface leads to a significant increase in the overall binding strength (avidity). Several studies have demonstrated that radiolabeled multimeric RGD peptides exhibit higher tumor uptake and longer retention compared to their monomeric counterparts.[1][5][6] However, it is crucial to optimize the linker chemistry connecting the RGD units, as the spatial orientation and distance between the motifs play a critical role in achieving true multivalency.[1]

Radiolabeling Strategies

The choice of radionuclide is critical in the design of RGD-based radiopharmaceuticals and depends on the intended application, whether it be diagnostic imaging (SPECT or PET) or therapy.

-

For SPECT Imaging: Technetium-99m (99mTc) and Indium-111 (111In) are commonly used.

-

For PET Imaging: Positron emitters such as Fluorine-18 (18F) and Gallium-68 (68Ga) are preferred due to their favorable decay characteristics and the high resolution and sensitivity of PET imaging.[7]

-

For Radionuclide Therapy: Beta-emitters like Lutetium-177 (177Lu) and Yttrium-90 (90Y), or alpha-emitters like Astatine-211 (211At), are employed to deliver a cytotoxic radiation dose to the tumor cells.[2][3]

The radionuclide is typically attached to the RGD peptide via a bifunctional chelator. The chelator is a molecule that strongly binds the metallic radionuclide on one end and is covalently attached to the peptide on the other. Common chelators include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), and HYNIC (hydrazinonicotinamide).[4] For radiohalogens like 18F, various prosthetic groups are often used to facilitate the radiolabeling process.

Preclinical Evaluation

The preclinical evaluation of novel RGD-based radiopharmaceuticals is a critical step to assess their potential for clinical translation. This process typically involves a series of in vitro and in vivo studies.

In Vitro Studies

-

Receptor Binding Affinity: Competitive binding assays are performed to determine the half-maximal inhibitory concentration (IC50) of the RGD peptide conjugate. This value is a measure of its affinity for the integrin αvβ3 receptor.

-

Cell Uptake and Internalization: Studies using tumor cell lines that overexpress integrin αvβ3 are conducted to quantify the extent of radiotracer uptake and internalization.

-

In Vitro Stability: The stability of the radiolabeled peptide is assessed in various media, such as human serum, to ensure it remains intact in a physiological environment.

In Vivo Studies

-

Biodistribution: The radiopharmaceutical is administered to tumor-bearing animal models (e.g., mice with xenografted human tumors), and the distribution of radioactivity in various organs and tissues is measured at different time points. This provides information on tumor uptake, clearance kinetics, and non-target organ accumulation.

-

In Vivo Imaging: SPECT or PET imaging is performed on tumor-bearing animals to visualize the tumor targeting of the radiopharmaceutical and to assess the tumor-to-background contrast.

-

In Vivo Stability: The metabolic stability of the radiopharmaceutical is evaluated by analyzing blood and urine samples from the experimental animals.

-

Dosimetry: Radiation dose estimates for various organs are calculated based on the biodistribution data, which is crucial for assessing the safety of the radiopharmaceutical for human use.[1]

Quantitative Data on RGD-Based Radiopharmaceuticals

The following tables summarize key quantitative data for selected RGD-based radiopharmaceuticals from preclinical and clinical studies.

Table 1: In Vitro Binding Affinities (IC50) of RGD Peptides for Integrin αvβ3

| Compound | IC50 (nM) | Cell Line | Reference |

| GRGDS (linear) | > 100 | Not specified | [1] |

| c(RGDfK) | 15.28 | A549 | [8] |

| [68Ga]Ga-DOTA-E(cRGDfK)2 | 15.28 | A549 | [8] |

| E[c(RGDfK)] (dimer) | Higher than monomer | U87MG | [5] |

Table 2: Tumor Uptake of Selected RGD Radiopharmaceuticals in Preclinical Models

| Radiopharmaceutical | Animal Model | Tumor Type | Tumor Uptake (%ID/g) | Time Point (p.i.) | Reference |

| 99mTc-3P-RGD2 | Mouse | Breast Cancer | ~4 | 1 h | [1] |

| 125I-labeled monomer RGD | Mouse | U87MG | 2.93 ± 0.08 | 4 h | [5] |

| 125I-labeled dimer RGD | Mouse | U87MG | 4.12 ± 0.42 | 4 h | [5] |

| 177Lu-EB-RGD | NSCLC-PDX (αvβ3+) | NSCLC | ~10 | 24 h | [9] |

| [68Ga]Ga-FAPI-RGD | Mouse | Pancreatic (Panc02) | ~9 | 2 h | [10] |

Table 3: Standardized Uptake Values (SUV) in Clinical Studies

| Radiopharmaceutical | Cancer Type | SUV Range/Value | Reference |

| [18F]Galacto-RGD | Melanoma, Sarcoma, RCC | 1.2 - 10.0 | [11] |

| [18F]Fluciclatide | Various | 1.4 - 40 | [6] |

| 18F-Alfatide | Lung Cancer | 5.37 ± 2.17 (malignant) | [11] |

Integrin αvβ3 Signaling Pathway

The binding of RGD peptides to integrin αvβ3 on the cell surface triggers a cascade of intracellular signaling events that are crucial for cell survival, proliferation, and migration. These signaling pathways are complex and can interact with those activated by growth factor receptors. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways, both of which promote cancer progression.[2] Understanding these pathways is essential for elucidating the mechanism of action of both diagnostic and therapeutic RGD-based agents.

Clinical Translation of RGD-based Radiopharmaceuticals

Several RGD-based radiopharmaceuticals have advanced to clinical trials, demonstrating their potential for imaging tumors and monitoring therapy.[12][13] Tracers like [18F]Galacto-RGD, [18F]Fluciclatide, and [68Ga]NOTA-PRGD2 have been evaluated in patients with various cancers, including glioblastoma, lung cancer, breast cancer, and melanoma.[6][7][14] These studies have shown that RGD-based PET imaging can successfully visualize tumors with good contrast.[7] However, the sensitivity for detecting all lesions can be moderate, and further improvements are needed for widespread clinical adoption for tumor staging.[6][14] An emerging application is the use of RGD PET for monitoring the response to antiangiogenic therapies, where changes in tracer uptake may provide an early indication of treatment efficacy.[14]

Experimental Protocols

This section provides an overview of the methodologies for key experiments in the development of RGD-based radiopharmaceuticals, synthesized from published literature.

Synthesis of RGD Peptide-Chelator Conjugates

-

Solid-Phase Peptide Synthesis (SPPS): The RGD peptide is synthesized on a solid-phase resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Chelator Conjugation: The bifunctional chelator (e.g., DOTA-NHS ester) is coupled to a specific amino acid side chain of the peptide (e.g., the epsilon-amino group of a lysine residue) in solution, often in a buffer such as sodium bicarbonate at a specific pH.

-

Purification: The resulting conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the conjugate are confirmed by mass spectrometry and analytical HPLC.[15]

Radiometal Labeling (e.g., with 68Ga)

-

Elution of 68Ga: 68Ga is eluted from a 68Ge/68Ga generator using HCl.

-

Reaction Setup: The 68Ga eluate is added to a solution of the RGD peptide-chelator conjugate (e.g., NOTA-PRGD2) in a suitable buffer (e.g., sodium acetate) to maintain the optimal pH for chelation.

-

Incubation: The reaction mixture is heated at a specific temperature (e.g., 80-95°C) for a short period (e.g., 5-15 minutes).[6]

-

Purification: The radiolabeled peptide is often purified using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) to remove unchelated 68Ga.

-

Quality Control: The radiochemical purity of the final product is determined by radio-TLC or radio-HPLC.

In Vitro Competitive Binding Assay

-

Cell Preparation: Tumor cells overexpressing integrin αvβ3 (e.g., U87MG human glioblastoma cells) are seeded in multi-well plates and allowed to adhere.

-

Competition Reaction: The cells are incubated with a constant concentration of a radiolabeled RGD peptide (e.g., 125I-echistatin) and increasing concentrations of the non-radiolabeled "cold" RGD peptide conjugate being tested.

-

Incubation and Washing: After incubation, the cells are washed to remove unbound radioactivity.

-

Measurement: The radioactivity remaining in the cells is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis.

Animal Biodistribution Study

-

Animal Model: Tumor-bearing mice are prepared by subcutaneously injecting human tumor cells into the flank of immunodeficient mice.

-

Radiotracer Injection: A known amount of the radiolabeled RGD peptide is injected into each mouse, typically via the tail vein.

-

Euthanasia and Dissection: At predefined time points post-injection (e.g., 1, 2, 4, and 24 hours), groups of mice are euthanized.

-

Organ Harvesting and Weighing: Blood, major organs (heart, lungs, liver, spleen, kidneys, etc.), and the tumor are collected and weighed.

-

Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter.

-

Data Calculation: The uptake in each organ and the tumor is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

RGD-based radiopharmaceuticals represent a promising class of agents for the molecular imaging and targeted therapy of cancers that overexpress integrin αvβ3. The development process, from peptide design and radiolabeling to rigorous preclinical and clinical evaluation, has led to several agents being tested in humans. While challenges remain in optimizing tumor-to-background ratios and demonstrating clear clinical advantages for routine use, the field continues to evolve. Future directions include the development of theranostic pairs for personalized medicine, combining RGD-targeted radionuclide therapy with other treatment modalities like immunotherapy, and exploring novel RGD constructs with improved pharmacokinetic properties.[16] This in-depth guide provides a solid foundation for researchers and drug development professionals to understand the core principles and methodologies in this exciting area of radiopharmaceutical science.

References

- 1. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]

- 2. mdpi.com [mdpi.com]

- 3. Integrin Targeted Delivery of Radiotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]

- 8. scienceopen.com [scienceopen.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Synthesis, preclinical evaluation and radiation dosimetry of a dual targeting PET tracer [68Ga]Ga-FAPI-RGD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of RGD-based radiotracers for tumor imaging and therapy: translating from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. RGD PET: From Lesion Detection to Therapy Response Monitoring | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 15. Cyclic RGD Peptides Incorporating Cycloalkanes: Synthesis and Evaluation as PET Radiotracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Combined Targeted Radiopharmaceutical Therapy and Immune Checkpoint Blockade: From Preclinical Advances to the Clinic | Journal of Nuclear Medicine [jnm.snmjournals.org]

Preclinical Efficacy of AB-3PRGD2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the efficacy of AB-3PRGD2, a promising agent in targeted radionuclide therapy. The focus of this document is on the radiolabeled conjugate, Lutetium-177 DOTA-AB-3PRGD2 (177Lu-AB-3PRGD2), and its closely related predecessor, 177Lu-3PRGD2. The addition of an albumin-binding (AB) moiety is a strategic modification aimed at optimizing the pharmacokinetic profile of the 3PRGD2 peptide. While extensive preclinical data is available for 177Lu-3PRGD2, this guide will also discuss the rationale and available information for 177Lu-AB-3PRGD2.

Introduction to this compound and its Mechanism of Action

3PRGD2 is a dimeric cyclic RGD peptide with three PEG4 linkers designed to target integrin αvβ3 with high affinity and specificity.[1] Integrin αvβ3 is a cell surface receptor that is overexpressed on various tumor cells and activated endothelial cells, playing a crucial role in tumor angiogenesis, proliferation, and metastasis.[1] The RGD (Arginine-Glycine-Aspartic acid) motif is a key recognition sequence for integrin binding.

The therapeutic efficacy of 3PRGD2 is realized through its conjugation with a therapeutic radionuclide, such as Lutetium-177 (177Lu), via a chelator like DOTA. 177Lu is a β-emitter that induces localized cytotoxic damage to cells that have taken up the radiopharmaceutical. The "AB" component in this compound refers to an albumin-binding moiety, which is intended to enhance the in-vivo half-life of the compound by reversibly binding to serum albumin, thereby potentially increasing tumor accumulation and therapeutic efficacy.[2][3]

While a first-in-human study for 177Lu-AB-3PRGD2 has been conducted, detailed preclinical efficacy studies comparing it to 177Lu-3PRGD2 are not extensively available in the public domain.[3] Therefore, this guide will focus on the robust preclinical data for 177Lu-3PRGD2 as a surrogate for understanding the potential of the 3PRGD2-based therapeutic platform.

Quantitative Preclinical Efficacy Data

The preclinical efficacy of 177Lu-3PRGD2 has been primarily evaluated in a U87MG human glioblastoma xenograft mouse model. The following tables summarize the key quantitative findings from these studies.

Biodistribution and Tumor Uptake of 177Lu-3PRGD2

Table 1: Biodistribution of 177Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice (%ID/g) [1]

| Organ | 1 h post-injection | 4 h post-injection | 24 h post-injection | 72 h post-injection |

| Blood | 1.83 ± 0.32 | 0.65 ± 0.18 | 0.07 ± 0.02 | 0.01 ± 0.00 |

| Heart | 0.72 ± 0.15 | 0.31 ± 0.09 | 0.07 ± 0.02 | 0.02 ± 0.01 |

| Liver | 1.95 ± 0.35 | 1.23 ± 0.21 | 0.54 ± 0.15 | 0.18 ± 0.05 |

| Spleen | 0.61 ± 0.12 | 0.35 ± 0.08 | 0.12 ± 0.03 | 0.04 ± 0.01 |

| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | 0.89 ± 0.24 | 0.25 ± 0.07 |

| Lung | 1.45 ± 0.28 | 0.76 ± 0.16 | 0.23 ± 0.06 | 0.08 ± 0.02 |

| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.21 ± 0.33 | 0.29 ± 0.08 |

| Muscle | 0.55 ± 0.11 | 0.28 ± 0.07 | 0.06 ± 0.01 | 0.02 ± 0.01 |

| Bone | 0.98 ± 0.21 | 0.65 ± 0.14 | 0.21 ± 0.05 | 0.07 ± 0.02 |

| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |

Data are expressed as mean ± standard deviation (n=4 per group).[1]

Therapeutic Efficacy of 177Lu-3PRGD2

Table 2: Tumor Growth Inhibition in U87MG Tumor-Bearing Nude Mice [1]

| Treatment Group | Dosing Regimen | Tumor Volume on Day 28 (mm³) | Significance vs. Saline |

| Saline | Single dose | ~1200 | - |

| 177Lu-3PRGD2 | Single dose (111 MBq) | ~600 | P < 0.005 |

| 177Lu-3PRGD2 | Two doses (2 x 111 MBq) | ~300 | P < 0.001 (vs. single dose) |

Tumor volumes are approximated from the graphical data presented in the source.[1]

Experimental Protocols

Animal Model

-

Species: Female BALB/c nude mice.[4]

-

Cell Line: U87MG human glioblastoma cells.[1]

-

Tumor Induction: Subcutaneous injection of U87MG cells into the right flank of the mice.[1]

Biodistribution Study Protocol

-

Animal Groups: U87MG tumor-bearing nude mice were divided into groups (n=4 per group) for different time points.[1]

-

Radiotracer Administration: Each mouse was injected with 370 kBq of 177Lu-3PRGD2 via the tail vein.[1]

-

Time Points: Mice were sacrificed at 1, 4, 24, and 72 hours post-injection.[1]

-

Organ Harvesting: Blood, heart, liver, spleen, kidney, lung, intestine, muscle, bone, and tumor were collected.[1]

-

Radioactivity Measurement: The radioactivity in each organ was measured using a γ-counter, and the percentage of injected dose per gram of tissue (%ID/g) was calculated.[1]

Therapeutic Efficacy Study Protocol

-

Animal Groups: U87MG tumor-bearing mice were randomly assigned to treatment groups (n=9 per group).[1]

-

Treatment Groups:

-

Saline (control)

-

177Lu-3PRGD2 single dose (111 MBq)

-

177Lu-3PRGD2 two doses (111 MBq on day 0 and day 6)[1]

-

-

Drug Administration: All treatments were administered intravenously via the tail vein.[1]

-

Monitoring: Tumor volume and body weight were measured twice a week.[1]

-

Endpoint: The study continued for 28 days, after which the tumor growth inhibition was assessed.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Integrin αvβ3 Signaling Pathway

Caption: Integrin αvβ3 signaling cascade initiated by RGD ligand binding.

Experimental Workflow: Biodistribution Study

Caption: Workflow for the preclinical biodistribution study of 177Lu-3PRGD2.

Experimental Workflow: Therapeutic Efficacy Study

Caption: Workflow for the preclinical therapeutic efficacy study.

The Role of the Albumin-Binding Moiety in 177Lu-AB-3PRGD2

The development of 177Lu-AB-3PRGD2 represents a rational approach to improve the pharmacokinetic properties of 177Lu-3PRGD2. The addition of an albumin-binding moiety is designed to increase the circulation half-life of the radiopharmaceutical.[2] This is achieved through reversible binding to endogenous albumin, which reduces renal clearance and provides a longer time window for the agent to accumulate in the tumor.

A first-in-human study of 177Lu-AB-3PRGD2 has been conducted to evaluate its safety, pharmacokinetics, and dosimetry in patients with advanced integrin αvβ3-positive tumors.[3] While this study provides valuable clinical data, there is a lack of publicly available, direct comparative preclinical studies that quantify the efficacy of 177Lu-AB-3PRGD2 against 177Lu-3PRGD2 in animal models. Such studies would be crucial to definitively demonstrate the preclinical benefit of the albumin-binding modification on therapeutic efficacy.

Conclusion

The preclinical data for 177Lu-3PRGD2 strongly support its efficacy in a glioblastoma xenograft model. The agent demonstrates high and specific tumor uptake, leading to significant tumor growth inhibition, particularly with a two-dose regimen. The experimental protocols are well-defined, providing a solid foundation for further research.

The development of 177Lu-AB-3PRGD2 is a logical progression, aiming to enhance the therapeutic window by improving its pharmacokinetic profile. While direct preclinical comparisons are not yet widely published, the rationale is sound and supported by the progression of this compound into clinical trials. Future preclinical studies directly comparing the efficacy and dosimetry of 177Lu-3PRGD2 and 177Lu-AB-3PRGD2 will be invaluable in fully elucidating the advantages of the albumin-binding moiety. This body of evidence underscores the potential of 3PRGD2-based radiopharmaceuticals as a promising platform for targeted cancer therapy.

References

- 1. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Targeted Radionuclide Therapies: A Comparative Analysis of AB-3PRGD2, Lutathera®, and Pluvicto®

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted radionuclide therapy (TRT) represents a paradigm shift in oncology, offering a mechanism to deliver cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. This is achieved by conjugating a radioactive isotope to a targeting moiety with high affinity for a tumor-specific or tumor-associated molecular marker. This technical guide provides a detailed comparative analysis of a novel investigational agent, AB-3PRGD2, and two FDA-approved TRTs: Lutathera® (177Lu-dotatate) and Pluvicto® (177Lu-PSMA-617). We delve into their core mechanisms of action, present a side-by-side comparison of their quantitative clinical data, outline key experimental protocols, and visualize their associated signaling pathways.

Introduction to Targeted Radionuclide Therapies

TRT leverages the concept of a "magic bullet," where a radionuclide is guided to its target by a specific delivery vehicle. The choice of the targeting molecule is critical and is dictated by the overexpression of its corresponding receptor or antigen on the surface of cancer cells. Upon binding, the emitted radiation induces cellular damage, primarily through DNA double-strand breaks, leading to apoptosis and tumor regression. The three therapies discussed herein utilize the β-emitter Lutetium-177 (177Lu) and are distinguished by their unique targeting ligands and, consequently, their distinct molecular targets:

-

This compound: Targets integrin αvβ3, a receptor involved in angiogenesis and tumor metastasis.

-

Lutathera® (177Lu-dotatate): Targets somatostatin receptor 2 (SSTR2), commonly overexpressed in neuroendocrine tumors (NETs).

-

Pluvicto® (177Lu-PSMA-617): Targets prostate-specific membrane antigen (PSMA), which is highly expressed in prostate cancer cells.

Comparative Data Presentation

The following tables summarize the key quantitative data for this compound, Lutathera®, and Pluvicto®, facilitating a direct comparison of their clinical characteristics.

Table 1: Dosimetry of 177Lu-Labeled Radiopharmaceuticals in Humans

| Organ/Tissue | This compound (mGy/MBq)[1] | Lutathera® (177Lu-dotatate) (mGy/MBq) | Pluvicto® (177Lu-PSMA-617) (Gy/GBq)[2] |

| Red Bone Marrow | 0.157 ± 0.032 | ~0.03 | 0.02 - 0.05 |

| Kidneys | 0.684 ± 0.132 | 0.66 ± 0.22 | 0.34 - 0.52 |

| Liver | 0.222 ± 0.041 | 0.20 ± 0.10 | 0.11 ± 0.04 |

| Spleen | 0.334 ± 0.088 | 0.81 ± 0.47 | 0.08 ± 0.03 |

| Bladder Wall | 1.852 ± 1.047 | 2.5 ± 1.2 | Not Reported |

| Whole-Body Effective Dose (mSv/MBq) | 0.251 ± 0.047 | ~0.1 | Not Reported |

Note: Data for Lutathera® and Pluvicto® are compiled from various sources and may represent a range of reported values.

Table 2: Biodistribution of 177Lu-Labeled Radiopharmaceuticals in Humans

| Parameter | This compound | Lutathera® (177Lu-dotatate) | Pluvicto® (177Lu-PSMA-617) |

| Primary Route of Excretion | Urinary[1][3] | Renal | Renal[4] |

| Blood Half-Life | 2.85 ± 2.17 h[1][5] | Biphasic: rapid initial clearance, longer terminal half-life | 41.6 hours (terminal elimination)[6] |

| Key Organs of Uptake | Kidneys, Bladder, Liver, Spleen[1][3] | Spleen, Kidneys, Liver, Pituitary Gland | Salivary Glands, Lacrimal Glands, Kidneys, Spleen, Liver |

Table 3: Clinical Efficacy of Targeted Radionuclide Therapies

| Therapy | Clinical Trial | Indication | Key Efficacy Endpoints |

| This compound | First-in-human study | Advanced integrin αvβ3-positive tumors | Not yet established (early phase trial)[1] |

| Lutathera® (177Lu-dotatate) | NETTER-1 | Advanced, progressive, SSTR-positive midgut NETs | Median PFS: Not reached vs. 8.5 months with high-dose octreotide (HR 0.21)[7]. ORR: 18% vs. 3%[8] |

| Pluvicto® (177Lu-PSMA-617) | VISION | PSMA-positive metastatic castration-resistant prostate cancer (mCRPC) | Median OS: 15.3 vs. 11.3 months with standard of care (HR 0.62)[9][10][11]. Median rPFS: 8.7 vs. 3.4 months (HR 0.40)[9] |

Experimental Protocols

This section provides a generalized overview of the key experimental protocols for the radiolabeling and administration of this compound, Lutathera®, and Pluvicto®.

Radiolabeling with Lutetium-177

Objective: To chelate 177LuCl3 with the DOTA-conjugated precursor molecule (DOTA-AB-3PRGD2, DOTATATE, or PSMA-617) to form the final radiopharmaceutical.

Generalized Protocol:

-

Reagent Preparation: A sterile, pyrogen-free reaction vial is prepared with a suitable buffer, typically sodium acetate or ascorbate buffer, to maintain an acidic to neutral pH (4.5-5.5).

-

Precursor Addition: A defined amount of the respective precursor molecule (e.g., 100 µg) is added to the reaction vial.[12]

-

Radionuclide Addition: A calibrated activity of no-carrier-added or carrier-added 177LuCl3 in dilute HCl is carefully transferred to the reaction vial.

-

Incubation: The reaction mixture is incubated at an elevated temperature, typically 95-100°C, for a specified duration (e.g., 10-30 minutes).[12][13]

-

Quality Control: The radiochemical purity of the final product is assessed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally required for clinical use.

-

Purification and Formulation: If necessary, the radiolabeled product is purified using a C18 cartridge to remove unchelated 177Lu.[13] The final product is then formulated in a physiologically compatible solution, such as saline, for intravenous administration. A stabilizing agent like ascorbic acid may be added to prevent radiolysis.[12]

Patient Administration and Imaging

Objective: To safely administer the therapeutic dose of the radiopharmaceutical and to perform post-administration imaging for dosimetry and biodistribution assessment.

Generalized Protocol:

-

Patient Preparation: Prior to administration, patients may receive pre-medications, such as antiemetics, to manage potential side effects. For Lutathera®, an amino acid solution is co-infused to reduce renal radiation exposure.[14]

-

Administration: The prescribed therapeutic dose (e.g., 7.4 GBq for Lutathera® and Pluvicto®) is administered intravenously over a defined period.[10][15]

-

Post-Administration Imaging: Serial whole-body planar scintigraphy or single-photon emission computed tomography (SPECT/CT) scans are acquired at multiple time points post-injection (e.g., 4, 24, 48, 72, and 96 hours).[16]

-

Dosimetry Calculations: The acquired imaging data are used to quantify the radioactivity in various organs and tumors over time. This information is then used to calculate the absorbed radiation dose to these tissues using standardized methods, such as the Medical Internal Radiation Dose (MIRD) schema.

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of these radiopharmaceuticals is intrinsically linked to the biological functions of their molecular targets. The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with integrin αvβ3, SSTR2, and PSMA.

Integrin αvβ3 Signaling Pathway

Integrin αvβ3 is a heterodimeric transmembrane receptor that plays a crucial role in cell adhesion, migration, proliferation, and angiogenesis. Upon binding to its ligands in the extracellular matrix (ECM), such as proteins containing the arginine-glycine-aspartic acid (RGD) motif, integrin αvβ3 activates downstream signaling cascades, primarily through focal adhesion kinase (FAK) and Src family kinases.

Caption: Integrin αvβ3 signaling cascade.

Somatostatin Receptor 2 (SSTR2) Signaling Pathway

SSTR2 is a G-protein coupled receptor (GPCR) that, upon activation by somatostatin or its analogs like dotatate, initiates a signaling cascade that inhibits cell proliferation and hormone secretion. This is primarily mediated through the inhibition of adenylyl cyclase and the activation of phosphotyrosine phosphatases.

Caption: SSTR2 signaling cascade.

Prostate-Specific Membrane Antigen (PSMA) Signaling Pathway

PSMA is a transmembrane protein with enzymatic activity that is highly upregulated in prostate cancer. While its precise signaling functions are still being fully elucidated, it is known to influence key oncogenic pathways, including the PI3K-Akt-mTOR pathway, and can modulate the tumor microenvironment.

Caption: PSMA signaling cascade.

Conclusion

This compound, Lutathera®, and Pluvicto® exemplify the power of targeted radionuclide therapy in oncology. While Lutathera® and Pluvicto® have demonstrated significant clinical benefit in well-defined patient populations, leading to their regulatory approval, this compound represents a promising investigational agent targeting a different hallmark of cancer. The comparative data presented in this guide highlight the unique characteristics of each therapy, from their dosimetry and biodistribution profiles to their clinical efficacy. The detailed experimental protocols and signaling pathway diagrams provide a foundational understanding for researchers and drug development professionals working to advance this exciting field of cancer treatment. Further clinical investigation of this compound is warranted to determine its ultimate role in the therapeutic armamentarium against cancers with high integrin αvβ3 expression.

References

- 1. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Personalized dosimetry assessment of [177Lu]Lu-PSMA-617 radioligand therapy in the management of metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. snmmi.org [snmmi.org]

- 7. Lutathera (Lutetium Lu 177 Dotatate) First Radioactive Drug Approved for Gastroenteropancreatic Neuroendocrine Tumors - The Oncology Pharmacist [theoncologypharmacist.com]

- 8. onclive.com [onclive.com]

- 9. oncodaily.com [oncodaily.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. FDA Approval Summary: Lutetium Lu 177 Vipivotide Tetraxetan for Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. nanets.net [nanets.net]

- 15. fda.gov [fda.gov]

- 16. Dosimetry of 177Lu-PSMA-617 in Metastatic Castration-Resistant Prostate Cancer: Correlations Between Pretherapeutic Imaging and Whole-Body Tumor Dosimetry with Treatment Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potential Therapeutic Targets for AB-3PRGD2

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the therapeutic potential of targeting the αvβ3 integrin, the molecular target of the radiopharmaceutical agent Lutetium Lu 177 AB-3PRGD2. It delves into the intricate signaling pathways governed by αvβ3 integrin and outlines experimental methodologies for its investigation.

Introduction to this compound and its Target: αvβ3 Integrin

This compound is a radiopharmaceutical agent currently under clinical investigation for targeted radionuclide therapy. It consists of a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer labeled with Lutetium-177 (¹⁷⁷Lu). The therapeutic efficacy of this compound is predicated on the selective targeting of cells that overexpress the αvβ3 integrin. The RGD moiety of the drug binds with high affinity to αvβ3, allowing for the localized delivery of cytotoxic β-radiation from the ¹⁷⁷Lu isotope to tumor cells.

Integrins are a family of transmembrane heterodimeric glycoproteins, composed of α and β subunits, that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin, in particular, is a key player in tumor progression, playing crucial roles in angiogenesis, tumor cell proliferation, survival, and metastasis[1][2][3]. Its expression is significantly upregulated on various tumor cells and activated endothelial cells, while remaining minimal on healthy, resting cells, making it an attractive target for anticancer therapies[1][4].